1-tert-butyl-5-cyclopropyl-1H-pyrazole-3-carboxylic acid
Overview
Description
1-tert-butyl-5-cyclopropyl-1H-pyrazole-3-carboxylic acid is a chemical compound with the molecular formula C₁₁H₁₆N₂O₂. It belongs to the class of pyrazole derivatives, which are known for their diverse biological and pharmaceutical applications. This compound features a pyrazole ring substituted with a tert-butyl group at the 1-position and a cyclopropyl group at the 5-position, along with a carboxylic acid group at the 3-position.
Synthetic Routes and Reaction Conditions:
Boronic Acid Route: One common synthetic route involves the reaction of tert-butyl hydrazine with cyclopropyl carboxylic acid in the presence of a boronic acid catalyst. The reaction is typically carried out under mild conditions, such as room temperature, to ensure the formation of the desired product.
Transition Metal Catalysis: Another method employs transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the pyrazole core. This method allows for the efficient formation of the carbon-carbon bonds required for the synthesis of the compound.
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance production efficiency and ensure consistent quality.
Types of Reactions:
Oxidation: The carboxylic acid group can undergo oxidation reactions to form derivatives such as esters and amides.
Reduction: The pyrazole ring can be reduced to form various reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or cyclopropyl groups can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines and alcohols, along with suitable solvents and catalysts, are employed in substitution reactions.
Major Products Formed:
Esters and Amides: Resulting from the oxidation of the carboxylic acid group.
Reduced Derivatives: Formed through the reduction of the pyrazole ring.
Substituted Derivatives: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties.
Medicine: Research has explored its use in drug discovery, particularly in the development of new therapeutic agents for various diseases.
Industry: The compound is utilized in the production of advanced materials and as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which 1-tert-butyl-5-cyclopropyl-1H-pyrazole-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
1-tert-butyl-5-cyclopropyl-1H-pyrazole-3-carboxylic acid is unique due to its specific structural features, such as the tert-butyl and cyclopropyl groups. Similar compounds include:
1-tert-butyl-1H-pyrazole-3-carboxylic acid: Lacks the cyclopropyl group.
5-cyclopropyl-1H-pyrazole-3-carboxylic acid: Lacks the tert-butyl group.
1-tert-butyl-5-methyl-1H-pyrazole-3-carboxylic acid: Contains a methyl group instead of a cyclopropyl group.
These compounds differ in their biological activities and chemical properties, highlighting the importance of the tert-butyl and cyclopropyl groups in the overall behavior of the molecule.
Properties
IUPAC Name |
1-tert-butyl-5-cyclopropylpyrazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-11(2,3)13-9(7-4-5-7)6-8(12-13)10(14)15/h6-7H,4-5H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUNQZOVOKMSSEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=CC(=N1)C(=O)O)C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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